molecular formula C23H24N6O3 B2914169 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide CAS No. 1206985-13-8

2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide

Cat. No.: B2914169
CAS No.: 1206985-13-8
M. Wt: 432.484
InChI Key: XZXMYSGLVBKSCL-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated aromatics, sodium azide, and cuprous oxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of catalysts like cuprous oxide can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-15-13-21(27-16-7-9-17(31-2)10-8-16)28-23(26-15)25-12-11-24-22(30)14-19-18-5-3-4-6-20(18)32-29-19/h3-10,13H,11-12,14H2,1-2H3,(H,24,30)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMYSGLVBKSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=NOC3=CC=CC=C32)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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